molecular formula C19H21N5O4 B1663645 Prazosin CAS No. 19216-56-9

Prazosin

Cat. No.: B1663645
CAS No.: 19216-56-9
M. Wt: 383.4 g/mol
InChI Key: IENZQIKPVFGBNW-UHFFFAOYSA-N
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Description

Prazosin is a quinazoline-derived, selective α1-adrenoceptor antagonist first approved for hypertension and later repurposed for conditions like post-traumatic stress disorder (PTSD)-related nightmares . It lowers blood pressure by blocking α1-receptors in vascular smooth muscle, reducing peripheral resistance without causing reflex tachycardia, a common issue with non-selective α-blockers . Its pharmacokinetics include moderate oral bioavailability (~60%), a plasma half-life of 2–4 hours, and hepatic metabolism via cytochrome P450 enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prazosin is synthesized through a multi-step process. The key steps involve the formation of the quinazoline ring system and the attachment of the piperazine and furoyl groups. The synthesis typically starts with the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxy-β-nitrostyrene. This compound is then reduced to 2,4-dimethoxyphenethylamine, which undergoes cyclization to form the quinazoline ring.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Prazosin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the quinazoline ring.

    Substitution: Substitution reactions can occur at the piperazine or furoyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various this compound derivatives, which may have different pharmacological properties .

Scientific Research Applications

Hypertension Management

Prazosin is FDA-approved for treating hypertension, either alone or in combination with other antihypertensive medications. It works by inhibiting alpha-1 adrenergic receptors, leading to vasodilation and reduced peripheral resistance. While effective, this compound is not considered a first-line treatment due to the availability of more convenient long-acting alternatives .

Benign Prostatic Hyperplasia (BPH)

This compound was the first alpha antagonist used for BPH management. It helps alleviate urinary symptoms associated with prostate enlargement by relaxing smooth muscle in the bladder neck and prostate. Although newer medications have emerged, this compound remains a viable option for patients who may benefit from its unique mechanism of action .

Post-Traumatic Stress Disorder (PTSD)

One of the notable off-label uses of this compound is in treating PTSD-related nightmares. A systematic review indicated that this compound significantly reduces both the frequency and duration of nightmares in PTSD patients compared to placebo . This application has gained attention as mental health professionals seek effective interventions for PTSD symptoms.

Raynaud's Phenomenon

This compound has shown efficacy in treating primary Raynaud's phenomenon, a condition characterized by episodic vasospasm of the fingers and toes. Clinical studies suggest that this compound can improve blood flow and reduce the frequency of attacks when administered at doses of 1 mg three times daily .

Pheochromocytoma

In patients with pheochromocytoma—tumors that cause excessive catecholamine release—this compound can be used preoperatively to manage hypertensive crises associated with catecholamine surges. Although phenoxybenzamine is traditionally used, this compound offers a cost-effective alternative with comparable efficacy .

Diabetic Nephropathy

Recent studies have explored this compound's potential benefits in patients with diabetic nephropathy (DN) experiencing refractory hypertension. Research indicates that this compound may help manage blood pressure in DN patients who test positive for alpha-1 receptor autoantibodies, suggesting a targeted therapeutic approach .

Scorpion Envenomation

A study conducted in India demonstrated that this compound, when combined with standard therapy, significantly reduced mortality rates from scorpion stings in pediatric patients. The proposed mechanism involves this compound's ability to mitigate catecholamine release during envenomation .

Other Potential Applications

Emerging research suggests additional applications for this compound, including:

  • Heart Failure : this compound may improve cardiac function in severe congestive heart failure when used alongside other treatments .
  • Raynaud's Disease : Similar to Raynaud's phenomenon, this compound shows promise in alleviating symptoms associated with this condition .

Case Studies and Research Findings

ApplicationStudy/Findings
PTSD Nightmare ReductionSystematic review showed significant reduction in nightmares among PTSD patients using this compound .
BPH Symptom ReliefThis compound effectively alleviated urinary symptoms in BPH patients; however, newer agents are preferred .
Pheochromocytoma ManagementUsed preoperatively to control hypertensive episodes; cost-effective compared to phenoxybenzamine .
Diabetic Nephropathy ManagementTargeted treatment showed promise for patients with refractory hypertension and alpha-1 receptor autoantibodies .
Scorpion EnvenomationCombination therapy reduced mortality rates among pediatric patients following scorpion stings .

Mechanism of Action

Prazosin works by blocking alpha-1 adrenergic receptors, which are found on the smooth muscle cells of blood vessels. By inhibiting these receptors, this compound causes vasodilation, leading to a decrease in blood pressure. In the case of benign prostatic hyperplasia, this compound relaxes the smooth muscles in the bladder neck and prostate, improving urine flow. The exact mechanism by which this compound alleviates PTSD-related nightmares is not fully understood but is thought to involve modulation of central nervous system adrenergic activity .

Comparison with Similar Compounds

α-Methyldopa

  • Efficacy : Clinical trials show comparable antihypertensive efficacy to prazosin when doses are titrated for optimal blood pressure control .
  • Side Effects :
    • α-Methyldopa causes more frequent tiredness and persistent dizziness.
    • This compound induces transient dizziness initially but fewer long-term CNS effects .
  • Mechanistic Difference : α-Methyldopa is a centrally acting α2-agonist, while this compound peripherally blocks α1-receptors, explaining their divergent side-effect profiles .

Hydralazine

  • Efficacy : Similar antihypertensive potency to this compound in controlled studies .
  • Side Effects : Hydralazine is associated with more adverse effects, including reflex tachycardia, lupus-like syndrome, and gastrointestinal disturbances. This compound avoids these due to its α1-specificity .
  • Clinical Use : Hydralazine is reserved for resistant hypertension or heart failure, whereas this compound is preferred for mild-to-moderate hypertension with comorbid PTSD .

Terazosin

  • Structural Relationship : Terazosin is a structural analog of this compound, differing by a tetrahydrofuran ring replacing this compound’s furan group (Table 1) .
  • Activity : Despite structural similarity, this compound exhibits twice the in vitro antimalarial activity (IC50: 16.67 µM vs. 34.72 µM for terazosin) .
  • Pharmacokinetics : Terazosin has a longer half-life (~12 hours), enabling once-daily dosing, whereas this compound requires multiple daily doses .

Doxazosin

  • Efficacy : Shares this compound’s antihypertensive efficacy but may cause reflex tachycardia in some patients .
  • Structural Advantage : this compound derivatives with modified piperazine rings (e.g., octahydroquinazoline) show prolonged duration and reduced tachycardia risk .

Phenoxybenzamine

  • Mechanism: A non-selective α1/α2-blocker, unlike this compound’s α1-selectivity .

Key Differentiators in Structure and Receptor Binding

Structural Features (Table 1)

Property This compound Terazosin
Furan Ring Present Tetrahydrofuran
Molecular Weight 383.4 g/mol 423.9 g/mol
logP 1.3 1.7
Half-Life 2–4 hours ~12 hours
IC50 (Antimalarial) 16.67 µM 34.72 µM

Table 1: Structural and functional comparison of this compound and terazosin .

Receptor Interactions

  • α1-Adrenoceptors: this compound binds with high affinity (KB = 1.47 nM) to α1-receptors in rat renal cortex, modulating gluconeogenesis .

Clinical Implications and Research Findings

Biological Activity

Prazosin is a selective antagonist of the alpha-1 adrenergic receptor, primarily used in the treatment of hypertension and post-traumatic stress disorder (PTSD). Its biological activity has been extensively studied, revealing various pharmacological effects that extend beyond its initial indications. This article explores the biological mechanisms, therapeutic applications, and clinical findings associated with this compound.

This compound's primary mechanism involves blocking alpha-1 adrenergic receptors, which leads to vasodilation and a decrease in blood pressure. This action is particularly beneficial in conditions characterized by excessive sympathetic nervous system activity. The compound's ability to modulate noradrenergic transmission makes it effective in treating PTSD-related symptoms such as nightmares and hyperarousal.

Pharmacological Profile

This compound exhibits a variety of pharmacological effects, including:

  • Antihypertensive Effects : By antagonizing alpha-1 receptors, this compound causes vasodilation, leading to reduced peripheral resistance and lower blood pressure.
  • Anxiolytic Effects : this compound has been shown to reduce anxiety symptoms in PTSD patients by dampening the hyperarousal response.
  • Sleep Improvement : Clinical studies indicate that this compound significantly reduces trauma-related nightmares, improving overall sleep quality for individuals with PTSD.

1. Treatment of PTSD

Numerous studies have demonstrated the efficacy of this compound in alleviating PTSD symptoms. A notable study involved a double-blind randomized clinical trial where this compound was administered to combat veterans suffering from PTSD. Results indicated significant reductions in nightmares and overall PTSD severity compared to placebo:

Outcome MeasureThis compound Group (N=50)Placebo Group (N=46)
Completion Rate (%)86.069.6
Average Days with Nightmares (12 weeks)0.81.2
Overall PTSD Severity ImprovementSignificantNot Significant

2. Alcohol Use Disorder

Recent research has explored this compound's role in reducing alcohol consumption among individuals with alcohol use disorder (AUD) and comorbid PTSD. In a clinical trial, this compound was associated with decreased heavy drinking days compared to placebo:

MeasureThis compound Group (N=40)Placebo Group (N=40)
Heavy Drinking Days at Week 121.01.2
Percent Daily Adherence (%)68.876.6

Case Study 1: Treatment-Resistant Depression

A recent case report highlighted the use of this compound for a patient with treatment-resistant depression and PTSD. The patient exhibited rapid improvements in depressive symptoms, sleep quality, and cognitive function after initiating this compound therapy:

  • Initial PHQ-9 Score : High
  • Post-Treatment PHQ-9 Score : 0 after four weeks
  • Duration of Treatment : Continued improvement over several months without adverse effects.

Case Study 2: Long-term Remission

Another case series documented patients achieving long-term remission of PTSD symptoms after discontinuing this compound treatment while maintaining improvements in mental health:

  • Initial Symptoms : Nightmares and flashbacks
  • Post-Treatment Status : No recurrence of symptoms after two years post-discontinuation.

Research Findings

Recent studies have focused on the concentration-effect relationship and metabolism of this compound:

  • This compound's metabolites also exhibit biological activity, contributing to its overall therapeutic effects.
  • Binding assays indicate varying affinities for different alpha-1 adrenergic receptor subtypes, which may inform future drug design for more selective treatments.

Q & A

Basic Research Questions

Q. What experimental models are standard for evaluating Prazosin’s antihypertensive mechanisms?

this compound’s effects are commonly studied in animal models such as normotensive and genetically hypertensive rats, anaesthetized dogs, and isolated human vascular tissues. These models allow researchers to assess dose-response relationships, hemodynamic changes, and receptor interactions . Human trials often focus on comparative efficacy with drugs like hydrallazine or combination therapies (e.g., polythiazide), using double-blind crossover designs to minimize bias .

Q. How should researchers design a pilot study to assess this compound’s first-dose phenomenon?

A pilot study should include controlled dosing in normotensive subjects, monitoring acute blood pressure drops and heart rate variability. Parameters like plasma renin activity (PRA) and sodium balance should be measured to contextualize the "first-dose" hypotensive effect. Use small sample sizes with rigorous inclusion criteria to prioritize safety and reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s modulation of plasma renin activity (PRA) be reconciled across species?

Contradictions arise from species-specific α1-adrenoceptor responses. For example, this compound suppresses PRA in dogs but shows variable effects in humans. Researchers should conduct meta-analyses comparing dosage ranges, experimental conditions (e.g., anaesthetized vs. conscious models), and concurrent medications. Controlled studies isolating variables like sodium intake or sympathetic tone can clarify mechanisms .

Q. What methodologies optimize the study of this compound’s endothelial-dependent vasodilation in isolated tissues?

Isolated aorta or arterial ring assays require precise control of endothelial integrity (e.g., mechanical removal vs. pharmacological inhibition). Use cumulative dose-response curves for noradrenaline with and without this compound, and validate results via cyclic GMP assays. Statistical analysis should employ Student’s t-tests and linear regression to quantify endothelial contribution to vasodilation .

Q. Methodological Frameworks

Q. How can the PICOT framework structure a clinical trial on this compound for resistant hypertension?

  • P opulation: Adults with resistant hypertension (BP ≥130/80 mmHg despite triple therapy).
  • I ntervention: this compound (4–20 mg/day) adjunct therapy.
  • C omparison: Placebo or alternative α-blockers (e.g., doxazosin).
  • O utcome: Change in 24-hour ambulatory BP at 12 weeks.
  • T ime: 6-month follow-up for safety monitoring.
    This structure ensures clarity in hypothesis testing and aligns with regulatory guidelines .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

Non-linear regression models (e.g., sigmoidal Emax) quantify efficacy (EC50) and maximal effect. For small-sample preclinical studies, use non-parametric tests like Mann-Whitney U to compare groups. Meta-analyses should apply random-effects models to account for heterogeneity across studies .

Q. Data Contradiction and Reproducibility

Q. Why do studies report divergent outcomes on this compound’s renal effects in hypertensive patients?

Discrepancies stem from differences in patient demographics (e.g., sodium-sensitive vs. renin-dependent hypertension) and measurement protocols (e.g., spot urine vs. 24-hour collection). Standardize renal parameter assessments (e.g., glomerular filtration rate, urinary sodium) and stratify subgroups by baseline renin activity .

Q. How can researchers enhance reproducibility in preclinical this compound studies?

Adopt the ARRIVE guidelines for animal research: report sample size justification, randomization methods, and blinding protocols. Share raw data (e.g., hemodynamic measurements) via repositories like Figshare, and validate findings in multiple models (e.g., SHR rats, human isolated arteries) .

Q. Ethical and Practical Considerations

Q. What ethical challenges arise in long-term this compound trials for PTSD-related hypertension?

Informed consent must address risks of orthostatic hypotension and syncope, especially in trauma-affected populations. Use Data Safety Monitoring Boards (DSMBs) to review adverse events, and consider adaptive trial designs to minimize patient exposure to ineffective doses .

Q. How can researchers mitigate bias in open-label this compound studies?

Implement objective endpoints (e.g., ambulatory BP monitoring) and blinded outcome assessors. Use placebo run-in periods to exclude placebo responders and statistical adjustments (e.g., mixed-effects models) to control for unblinding effects .

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENZQIKPVFGBNW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
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Molecular Formula

C19H21N5O4
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DSSTOX Substance ID

DTXSID4049082
Record name Prazosin
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Molecular Weight

383.4 g/mol
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Physical Description

Solid
Record name Prazosin
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Solubility

6.93e-01 g/L
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Mechanism of Action

Alpha-adrenergic receptors are essential for the regulation of blood pressure in humans. Two types of alpha receptors, alpha 1 and alpha 2, both play a role in regulating blood pressure. Alpha-1 receptors are postsynaptic (located after the nerve junction, or space between a nerve fiber and target tissue). In this case, the target tissue is the vascular smooth muscle. These receptors, when activated, increase blood pressure. Prazosin inhibits the postsynaptic alpha-1 adrenoceptors. This inhibition blocks the vasoconstricting (narrowing) effect of catecholamines (epinephrine and norepinephrine) on the vessels, leading to peripheral blood vessel dilation. Through blood vessel constriction by adrenergic receptor activation, epinephrine and norepinephrine normally act to increase blood pressure.
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CAS No.

19216-56-9
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Melting Point

277-280, 279 °C
Record name Prazosin
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Synthesis routes and methods I

Procedure details

To 500 ml. of water, 50 g. of the α-form of prazosin hydrochloride was added and the mixture stirred and heated to 95° C. for 2 hours. After cooling to about 50° C. the slurry was filtered, washed with water and dried in air for 48 hours to obtain 50.5 g. of prazosin hydrochloride polyhydrate containing 12.4% water. The infrared spectrum obtained with a KBr disc was identical to that shown in FIG. II.
Name
prazosin hydrochloride
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prazosin hydrochloride
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Synthesis routes and methods II

Procedure details

In a 100 ml. flask equipped with thermometer and drying tube was charged 10 ml. of dry tetrahydrofuran and 0.5 ml. (6.2 mmoles) of furan. The solution was cooled to -20° C. and 2.8 ml. (6.2 l mmoles) of n-butyl lithium in hexane was added. To the resulting light amber mixture was added 400 mg. (1.24 mmoles) of 2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 30 ml. of dry tetrahydrofuran. After the addition was complete, the reaction mixture was allowed to warm to room temperature while stirring overnight. The reaction was quenched into 88 ml. of 2N hydrochloric acid, washed with 100 ml. of chloroform, adjusted to pH 10 with aqueous sodium hydroxide solution and extracted twice with 100 ml. portions of chloroform. The aqueous phase was concentrated in vacuo to about 2 ml. and filtered to afford 15 mg of the title compound, M.P. 263°-264° C. The infrared spectrum and thin-layer chromatography behavior were identical to that of an authentic specimen.
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6.2 mmol
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6.2 L
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2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
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Synthesis routes and methods III

Procedure details

To the above mixture is added slowly at -20° C., 32.9 g. (0.10 mole) of 2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 300 ml. of ethyl ether. The reaction mixture is stirred at -20° C. for 2 hours, then allowed to warm to room temperature. The resulting mixture is hydrolyzed by addition of 100 ml. of water, and the ether layer separated. The aqueous layer is extracted with 300 ml. of ether and the combined extracts are dried over anhydrous magnesium sulfate. Evaporation of solvent affords 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline which can be further pruified if desired by silica gel column chromatography.
Name
2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
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0.1 mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

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COc1cc2nc(N3CCN(C#N)CC3)nc(N)c2cc1OC
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Synthesis routes and methods V

Procedure details

Prazosin alprostadilate was synthesized as follows. Of prazosin hydrochloride (Sigma), (202.2 mg) were dissolved in 300 cc sterile water (Baxter). To the solution was added 481.5 μL of 1 M sodium hydroxide (Fisher). The solution slowly became cloudy as it was chilled for 1 hour on ice. The cloudy solution was transferred to conical tubes in order to hasten precipitation by centrifugation at 1000 g for 5 minutes. Pellets were consolidated and recentrifuged. The pellet was resuspended in 10 cc sterile water, and after centrifugation, the supernatant was discarded and the pellet dried for 2 days in a vacuum desiccator containing phosphorus pentoxide. In 5 cc of a solution of 4:1 acetonitrile and water, 46.5 mg prazosin free base and an equimolar amount of alprostadil, 43 mg, were dissolved by heating to 50° C. for 5 minutes. The volume was reduced by one-half under a stream of nitrogen and acetonitrile was added to increase the volume 50%. This was repeated until water was removed azeotropically and only acetonitrile remained. As the volume of acetonitrile decreased, white crystals appeared. The mother liquor was decanted and discarded. The crystals were dried in a vacuum dessicator containing phosphorus pentoxide.
Name
prazosin hydrochloride
Quantity
202.2 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mL
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solvent
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481.5 μL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.